N-ethyl-2,4-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-4-12-11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQYKUSCMCCAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization Methods in Chemical Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-ethyl-2,4-dimethylbenzamide. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for the structural confirmation of this compound. The spectra provide characteristic signals for each unique proton and carbon atom in the molecule, allowing for a complete structural assignment.
The ¹H NMR spectrum confirms the presence of all proton-containing groups. The ethyl group exhibits a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The two methyl groups on the aromatic ring appear as distinct singlets, and the aromatic protons produce a complex multiplet pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring.
The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl). The carbonyl carbon of the amide group is particularly notable for its downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ethyl-CH₃ | ~1.25 | Triplet (t) | ~7.2 | 3H |
| Aromatic-CH₃ (C-2) | ~2.30 | Singlet (s) | - | 3H |
| Aromatic-CH₃ (C-4) | ~2.35 | Singlet (s) | - | 3H |
| Ethyl-CH₂ | ~3.45 | Quartet (q) | ~7.2 | 2H |
¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl-CH₃ | ~14.5 |
| Aromatic-CH₃ (C-2) | ~19.0 |
| Aromatic-CH₃ (C-4) | ~21.0 |
| Ethyl-CH₂ | ~40.0 |
| Aromatic-C (CH) | ~126.0, ~129.0, ~131.0 |
| Aromatic-C (quaternary) | ~135.0, ~136.0, ~138.0 |
Multidimensional NMR Techniques for Complex this compound Structures
For unambiguous assignment of all NMR signals and to understand complex structural relationships, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the ethyl CH₂ and CH₃ signals would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity across quaternary carbons. For example, correlations from the ethyl CH₂ protons to the amide carbonyl carbon would confirm the N-ethyl amide structure.
NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy): These experiments can provide information on the spatial proximity of atoms and on dynamic processes like chemical exchange. mdpi.com For this compound, NOESY could reveal through-space interactions between the ethyl group protons and the ortho-methyl group on the aromatic ring, providing insights into the preferred conformation. EXSY would be particularly useful in dynamic NMR studies. mdpi.com
Dynamic NMR Studies of Hindered Rotation and Conformational Exchange
The carbon-nitrogen (C-N) bond in amides possesses significant double-bond character due to resonance, which restricts free rotation. reddit.com This phenomenon can be studied using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR).
In this compound, hindered rotation about the C-N bond can lead to the existence of different conformers that may interconvert at a rate comparable to the NMR timescale. At low temperatures, this rotation slows down, potentially causing the signals for the ethyl group's methylene (CH₂) protons to broaden and resolve into a more complex pattern, as they become chemically non-equivalent. reddit.comresearchgate.net By analyzing the changes in the NMR line shape at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing quantitative data on the conformational dynamics of the molecule. researchgate.netresearchgate.net
Deuterium (B1214612) Exchange Labelling for Mechanistic Insights
Deuterium (²H) labelling is a powerful technique used to probe reaction mechanisms and aid in spectral assignment. While this compound lacks an acidic N-H proton for simple D₂O exchange, isotopic labelling can be incorporated during its synthesis.
For example, synthesizing the compound using deuterated ethylamine (B1201723) (CH₃CD₂NH₂) would place a deuterium label on the methylene position. In the ¹H NMR spectrum of the resulting molecule, the characteristic quartet for the CH₂ group would be absent, while the adjacent methyl signal would appear as a broadened singlet or a very closely spaced triplet due to the smaller C-D coupling. This confirms the position of the ethyl group and can be used to trace the fate of specific atoms in subsequent reactions or fragmentation studies. researchgate.net This method provides unambiguous proof of atomic positions and connectivity, offering crucial mechanistic insights. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₅NO), the exact molecular weight is 177.1154 Da.
Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. The primary fragmentation pathways for this compound are driven by the stability of the resulting ions, particularly the resonance-stabilized acylium ion. chemguide.co.uk
Key Fragmentation Pathways:
Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-N bond, leading to the formation of a highly stable 2,4-dimethylbenzoyl cation (acylium ion). This is often the base peak in the spectrum.
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could occur, followed by the loss of an alkene.
Loss of Alkyl Groups: Cleavage can occur within the ethyl group, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 177 | Molecular Ion | [C₁₁H₁₅NO]⁺˙ | Ionization of the parent molecule |
| 162 | [M - CH₃]⁺ | [C₁₀H₁₂NO]⁺ | Loss of a methyl radical from the ethyl group |
| 148 | [M - C₂H₅]⁺ | [C₉H₁₀NO]⁺ | Loss of an ethyl radical |
| 133 | 2,4-Dimethylbenzoyl cation | [C₉H₉O]⁺ | α-cleavage of the C-N bond (likely base peak) |
| 105 | [133 - CO]⁺ | [C₈H₉]⁺ | Loss of carbon monoxide from the acylium ion |
| 91 | Tropylium ion | [C₇H₇]⁺ | Further fragmentation of the aromatic ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (Ethyl and Methyl groups) |
| ~1645 | C=O Stretch (Amide I band) | Tertiary Amide |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1270 | C-N Stretch | Amide |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The chromophores in this compound are the substituted benzene ring and the carbonyl group.
The spectrum is expected to show two main absorption bands:
A strong absorption band (high molar absorptivity) around 200-240 nm , corresponding to π → π* transitions within the aromatic ring.
A weaker absorption band at a longer wavelength, likely around 270-290 nm , corresponding to the n → π* transition of the carbonyl group's non-bonding electrons. The exact positions (λ_max) of these bands are influenced by the substitution pattern on the benzene ring.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, offering a definitive structural elucidation. Although specific crystallographic data for this compound is not available in published literature, the analysis of a closely related compound, N,4-dimethylbenzamide, offers valuable insight into the solid-state conformation of substituted benzamides. The structural details of N,4-dimethylbenzamide are presented here as a representative example.
In the crystallographic study of N,4-dimethylbenzamide, single crystals were analyzed using X-ray diffraction. nih.gov The molecules of N,4-dimethylbenzamide are interconnected through intermolecular N—H⋯O hydrogen bonds, which result in the formation of a one-dimensional network extending along the b-axis direction. nih.gov The dihedral angle, which describes the twist between the plane of the amide group and the benzene ring, was determined to be 13.8 (2)°. nih.gov This small dihedral angle suggests a relatively planar conformation for the molecule in the crystalline state.
The crystal structure was solved in a monoclinic system, and the key crystallographic data and data collection parameters are summarized in the interactive table below. nih.gov
Crystal Data and Structure Refinement for N,4-Dimethylbenzamide
| Parameter | Value |
| Empirical Formula | C₉H₁₁NO |
| Formula Weight | 149.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.7670 (14) Å |
| b | 9.946 (2) Å |
| c | 12.229 (2) Å |
| α | 90° |
| β | 92.63 (3)° |
| γ | 90° |
| Volume | 822.2 (3) ų |
| Z | 4 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Calculated Density | 1.205 Mg/m³ |
| Absorption Coefficient | 0.080 mm⁻¹ |
| F(000) | 320 |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| Theta Range for Data Collection | 2.29 to 25.99° |
| Reflections Collected | 7226 |
| Independent Reflections | 1459 [R(int) = 0.033] |
| Final R indices [I>2sigma(I)] | R1 = 0.0503, wR2 = 0.1663 |
| R indices (all data) | R1 = 0.0658, wR2 = 0.1824 |
Data sourced from a study on N,4-dimethylbenzamide, presented as a representative example. nih.gov
The refinement of the crystal structure data allows for the precise determination of atomic coordinates and, consequently, the calculation of intramolecular bond lengths and angles. The hydrogen-bond geometry is also a critical aspect of the crystal packing, with the N—H⋯O interaction playing a significant role in the supramolecular assembly. nih.gov The detailed structural parameters derived from such an analysis are fundamental to understanding the structure-property relationships in this class of compounds.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
No molecular docking studies featuring N-ethyl-2,4-dimethylbenzamide have been published. Such simulations would be instrumental in predicting the binding orientation and affinity of the molecule within the active site of a protein or other biological target. This analysis is foundational in structure-based drug design, helping to elucidate potential mechanisms of action and guide the development of more potent compounds.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity
There is no available research detailing molecular dynamics simulations for this compound. MD simulations provide critical insights into the dynamic nature of a molecule over time, assessing the stability of its various conformations and the strength of its interactions with a target molecule. This technique is crucial for understanding the flexibility of the ligand and the stability of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Specific QSAR models for this compound have not been developed according to available literature. QSAR studies are statistical models that correlate variations in the chemical structure of compounds with their biological activities.
Comparative Molecular Field Analysis (CoMFA) for Electrostatic and Steric Properties
No studies employing CoMFA to analyze this compound were found. This 3D-QSAR technique would typically be used to generate contour maps that visualize regions where modifications to the molecule's steric (shape) and electrostatic (charge) fields could enhance its biological activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA) for Diverse Molecular Fields
Similarly, no CoMSIA studies for this compound are present in the literature. CoMSIA expands on CoMFA by evaluating additional molecular fields, including hydrophobicity, and hydrogen bond donor and acceptor properties, to provide a more comprehensive understanding of the structure-activity relationship.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Detailed quantum chemical calculations for this compound are not documented in the reviewed research. These methods are used to investigate the electronic properties of a molecule from first principles.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
No DFT studies specifically characterizing the molecular geometry, electronic structure, or energy landscapes of this compound have been published. DFT calculations are a powerful tool for accurately predicting molecular properties such as optimized geometry, vibrational frequencies, and reaction pathways, providing a fundamental understanding of the molecule's reactivity and stability.
Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical chemistry studies published that focus on this compound concerning the requested topics of high-level electronic structure analysis using ab initio methods or the theoretical analysis of its intermolecular interactions.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the user's request and strict outline. Generating such an article would require speculative data and would not adhere to the principles of scientific accuracy.
Further research in the field of computational chemistry would be needed to produce the specific data and analysis required to construct the requested article.
Exploration of Biological Activities and Molecular Mechanisms Non Clinical Focus
Enzyme and Receptor Interaction Profiling
A thorough review of scientific databases and research publications yielded no specific studies on the interaction between N-ethyl-2,4-dimethylbenzamide and the following enzymes and receptors.
Investigation of Tyrosinase Inhibitory Mechanisms by Benzamide (B126) Derivatives
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. researchgate.netnih.gov While various natural and synthetic compounds have been identified as tyrosinase inhibitors, there is no research available on the specific inhibitory mechanisms of this compound. researchgate.netrsc.org The mechanisms of tyrosinase inhibition can vary, including competitive, non-competitive, and uncompetitive modes of action, often involving chelation of the copper ions in the enzyme's active site. mdpi.comnih.gov
Rho-associated Kinase-1 (ROCK1) Inhibition Studies with N-ethyl Benzamide Analogues
Rho-associated kinases, including ROCK1 and ROCK2, are crucial in regulating cellular functions like cell shape, motility, and proliferation. nih.govresearchgate.net Inhibition of the ROCK pathway is a therapeutic target for various cardiovascular diseases. nih.govnih.gov However, no studies have been published that investigate the potential of this compound or its close analogues as ROCK1 inhibitors.
Fat Mass and Obesity Associated Protein (FTO) Inhibitor Research and Mechanism
The FTO protein, an enzyme involved in the demethylation of nucleic acids, is a potential target for therapies against obesity and cancer. nih.govnih.gov A variety of small-molecule inhibitors of FTO have been developed and studied. medchemexpress.commdpi.com At present, there is no documented research on whether this compound acts as an FTO inhibitor.
Analysis of Acetylcholinesterase Interaction Patterns
Acetylcholinesterase inhibitors are used in the treatment of various neurological conditions. The interaction with this enzyme can be complex, involving different binding sites and mechanisms. nih.gov There is no available data concerning the interaction patterns of this compound with acetylcholinesterase.
Dopamine (B1211576) D2 Receptor Antagonism and Binding Characteristics
The dopamine D2 receptor is a key target for antipsychotic medications. nih.govdntb.gov.ua Many antagonists of this receptor are known, often featuring a substituted benzamide structure. nih.govdrugbank.com Despite this, the binding characteristics and potential antagonistic activity of this compound at the dopamine D2 receptor have not been reported in the scientific literature. nih.gov
Modulation of Other Biological Pathways
Consistent with the lack of data in the specific areas mentioned above, there is no information available regarding the modulation of any other biological pathways by this compound.
Research on Umami Receptor Agonism by N-alkyl Benzamide Analogues
The umami taste, one of the five basic tastes, is elicited by substances such as monosodium glutamate (B1630785) (MSG). The primary receptor for umami taste is a heterodimer of two G-protein coupled receptors, T1R1 and T1R3. Research into synthetic umami agonists has identified various small molecules that can activate this receptor. Among these, certain N-alkyl benzamide analogues have been investigated for their potential as umami receptor agonists.
While specific studies on this compound are not available, research on other N-alkyl benzamides has shown that modifications to the N-alkyl group and the benzamide ring can significantly influence their interaction with the T1R1/T1R3 receptor. The general structure of these agonists often includes a hydrophobic moiety and a hydrogen bond donor/acceptor, which are thought to interact with specific residues within the binding pocket of the umami receptor.
The table below summarizes hypothetical data for N-alkyl benzamide analogues based on general trends observed in the literature.
| Compound | N-Alkyl Group | Ring Substituents | Umami Receptor Agonism (EC50, µM) |
| Analogue A | Methyl | None | >1000 |
| Analogue B | Propyl | 2,4-dimethyl | 500 |
| Analogue C | Isopropyl | 3,4-dichloro | 250 |
| This compound | Ethyl | 2,4-dimethyl | Data Not Available |
Investigation of Anticonvulsant Mechanisms and Pharmacophore Elucidation
The benzamide chemical motif is present in several compounds with known anticonvulsant properties. The proposed mechanisms of action for many anticonvulsants involve the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.
A widely accepted pharmacophore model for anticonvulsant activity in benzamides includes several key features:
An aromatic ring, which provides a hydrophobic interaction point.
A hydrogen bond donor/acceptor site, typically the amide group.
An additional hydrophobic region.
An electron-donating or -withdrawing group that can modulate the electronic properties of the molecule.
Structure-Activity Relationship (SAR) Derivations
Impact of N-ethyl and Dimethyl Substitution on Biological Target Engagement
The specific substitutions on the this compound molecule—the N-ethyl group and the 2,4-dimethyl groups on the benzene (B151609) ring—are expected to have a significant impact on its biological activity based on general principles of structure-activity relationships.
N-ethyl Group: The size and lipophilicity of the N-alkyl substituent are critical for the activity of many benzamide-based compounds. An ethyl group is relatively small and provides a moderate increase in lipophilicity compared to an unsubstituted amide. This can influence the compound's ability to bind to a target receptor and its pharmacokinetic properties, such as membrane permeability. In the context of anticonvulsant activity, the nature of the N-substituent can affect the interaction with ion channels or enzymes.
2,4-Dimethyl Substitution: The methyl groups on the benzene ring at positions 2 and 4 have two primary effects. Firstly, they increase the lipophilicity of the aromatic ring, which can enhance hydrophobic interactions with a biological target. Secondly, the methyl group at position 2 (ortho-position) can introduce steric hindrance, which may influence the conformation of the molecule and its ability to fit into a specific binding site. This steric effect can be crucial for selectivity towards a particular receptor subtype. The methyl group at the 4-position (para-position) further modifies the electronic and hydrophobic profile of the aromatic ring.
Design Principles for Optimized Benzamide-Based Research Probes
Based on the general understanding of benzamide SAR, several principles can be applied to design optimized research probes based on the this compound scaffold:
Systematic Variation of the N-Alkyl Group: To explore the optimal size and lipophilicity for a specific biological target, the N-ethyl group could be systematically replaced with other alkyl groups (e.g., methyl, propyl, isopropyl, butyl) or even small cyclic groups.
Modification of Ring Substitution: The position and nature of the substituents on the benzene ring could be altered to probe the electronic and steric requirements of the target. For instance, moving the methyl groups to other positions (e.g., 2,5- or 3,5-dimethyl) or replacing them with other substituents (e.g., halogens, methoxy (B1213986) groups) would provide valuable SAR data.
Introduction of Additional Functional Groups: To enhance potency or introduce selectivity, additional functional groups could be incorporated. For example, adding a hydrogen bond donor or acceptor to the N-alkyl chain or the aromatic ring could lead to new interactions with the target protein.
The following table outlines potential modifications for designing optimized research probes.
| Modification | Rationale | Potential Impact |
| Vary N-alkyl chain length | Optimize hydrophobic interactions and fit within the binding pocket | Increased or decreased potency |
| Alter ring substituent position | Probe steric and electronic requirements of the target | Improved selectivity |
| Introduce polar groups | Enhance solubility and create new hydrogen bonding interactions | Altered pharmacokinetic profile and potency |
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Stability and Reaction Pathways of Benzamide (B126) Derivatives
The hydrolysis of benzamides, including N-ethyl-2,4-dimethylbenzamide, is a fundamental reaction that proceeds under either acidic or basic conditions to yield a carboxylic acid and an amine. The stability of the amide bond is substantial, often requiring vigorous conditions for cleavage.
Under Acidic Conditions: The mechanism of acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yields the corresponding carboxylic acid and protonated amine. For this compound, the process would yield 2,4-dimethylbenzoic acid and ethylammonium (B1618946) ion. The reaction rate is influenced by the acidity of the medium and the structure of the amide.
Under Basic Conditions: In alkaline hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The departure of the leaving group, the ethylamide anion, is typically the rate-determining step, followed by a rapid deprotonation of the carboxylic acid by the strongly basic amide anion.
The structure of this compound, being a tertiary amide, significantly influences its hydrolytic stability. Generally, tertiary amides are more resistant to hydrolysis than primary and secondary amides under aqueous conditions, largely due to steric hindrance around the carbonyl group, which impedes the approach of the nucleophile. The presence of the ortho-methyl group further contributes to this steric shield. However, in certain non-aqueous systems, this reactivity order can be reversed.
Factors Influencing Hydrolytic Stability of this compound:
| Factor | Influence on Hydrolysis Rate | Rationale |
| Steric Hindrance | Decreases rate | The N-ethyl group and, particularly, the ortho-methyl group at the 2-position sterically hinder the approach of nucleophiles (H₂O or OH⁻) to the carbonyl carbon. |
| Electronic Effects | Minor decrease in rate | The two methyl groups on the benzene (B151609) ring are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. |
| Amide Type | Decreases rate | As a tertiary amide, it lacks the N-H proton, which can alter reaction pathways available to primary and secondary amides, and is generally more stable. |
Nucleophilic Substitution Reactions Involving this compound Precursors
The most common synthesis of this compound involves a nucleophilic acyl substitution reaction. This reaction utilizes precursors such as 2,4-dimethylbenzoic acid or its more reactive derivative, 2,4-dimethylbenzoyl chloride.
The primary method for forming the amide bond is the reaction between an acyl chloride and an amine. uomustansiriyah.edu.iq In this case, 2,4-dimethylbenzoyl chloride serves as the electrophile. The lone pair of electrons on the nitrogen atom of ethylamine (B1201723) acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate. chemguide.co.uk
The reaction proceeds via an addition-elimination mechanism. chemguide.co.uk In the elimination step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. A final deprotonation step, often carried out by another molecule of ethylamine, yields the stable this compound product and ethylammonium chloride. chemguide.co.uk
Reaction Scheme: Synthesis of this compound
Step 1: Nucleophilic Attack: Ethylamine attacks the carbonyl carbon of 2,4-dimethylbenzoyl chloride.
Step 2: Formation of Tetrahedral Intermediate: A transient tetrahedral species is formed.
Step 3: Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl and expelling a chloride ion.
Step 4: Deprotonation: A base (e.g., excess ethylamine or pyridine) removes the proton from the nitrogen to give the final product.
Alternatively, the amide can be formed directly from 2,4-dimethylbenzoic acid and ethylamine, but this requires activating agents (like DCC) or high temperatures, as the hydroxyl group is a poor leaving group compared to chloride. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) on the benzene ring of this compound is directed by the three existing substituents: the two methyl groups and the N-ethylamido group. uci.edu
Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors due to hyperconjugation and inductive effects.
N-ethylamido Group (-CONHEt): This group is deactivating due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring via resonance. It acts as a meta-director. libretexts.org
The directing effects of these groups combine to determine the position of substitution for an incoming electrophile (E⁺).
The methyl group at C2 directs to C3 and C6.
The methyl group at C4 directs to C3 and C5.
The amide group at C1 directs to C3 and C5.
Considering these influences, the available positions for substitution are C3, C5, and C6.
Position 5: This position is favored by both the C4-methyl group (ortho) and the amide group (meta).
Position 3: This position is favored by the C2-methyl group (ortho), the C4-methyl group (para), and the amide group (meta). However, it is sterically hindered by the adjacent C2-methyl and C4-methyl groups.
Position 6: This position is ortho to the C1-amide and C2-methyl groups, making it sterically crowded.
Therefore, electrophilic substitution, such as nitration or halogenation, is most likely to occur at the C5 position , which is electronically activated and relatively less sterically hindered. Halogenation would proceed in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orgyoutube.com
Cyclization and Heterocyclic Ring Formation Utilizing Benzamide Intermediates
N-substituted benzamides like this compound are valuable intermediates in the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.govgoogle.com A powerful strategy for this is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org
In this process, the amide functional group acts as a Directed Metalation Group (DMG). baranlab.org The amide's oxygen atom chelates to a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. This coordination directs the base to deprotonate the nearest ortho proton on the aromatic ring. wikipedia.orgunblog.fr For this compound, the C2 position is blocked by a methyl group, so metalation occurs exclusively at the C6 position.
This generates a highly reactive aryllithium intermediate, which can then be treated with various electrophiles to introduce a wide range of functional groups at the C6 position. If the chosen electrophile contains a group capable of subsequently reacting with the amide nitrogen, an intramolecular cyclization can occur, leading to the formation of fused heterocyclic systems, such as isoquinolinones. acs.org
Potential Cyclization Pathways:
| Reaction Type | Description | Potential Product |
| Directed ortho-Metalation | Lithiation at the C6 position followed by quenching with an electrophile (e.g., an aldehyde or epoxide) and subsequent cyclization. | Substituted isoquinolinones or related heterocycles. |
| Transition Metal-Catalyzed C-H Activation | Catalysts like rhodium(III) or ruthenium(II) can activate the C-H bond at the C6 position, allowing for annulation with alkynes or alkenes. researchgate.net | Fused polycyclic aromatic compounds. |
| Oxidative Cyclization | N-allyl or N-alkenyl benzamides can undergo oxidative cyclization using hypervalent iodine reagents to form oxazolines and other heterocycles. chemrxiv.org | While the parent compound is not an N-alkenyl amide, derivatives could be used in such reactions. |
Applications in Protecting Group Chemistry for Complex Syntheses
In complex syntheses, the formation of a benzamide can serve as a method for protecting a primary or secondary amine. In this context, the 2,4-dimethylbenzoyl group can be considered a protecting group for ethylamine. The benzoyl (Bz) group and its derivatives are known for their high stability. wikipedia.org
Introduction of the Protecting Group: The protection is achieved via acylation of the amine (ethylamine) with 2,4-dimethylbenzoyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Stability and Cleavage: The resulting benzamide bond is exceptionally robust. It is stable to a wide range of reaction conditions, including those used for many other common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl). libretexts.orgorganic-chemistry.org However, this high stability also makes its removal challenging. libretexts.org Cleavage of the benzamide requires harsh conditions, such as prolonged heating with strong acid (e.g., HCl) or base (e.g., NaOH), which may not be compatible with other sensitive functional groups in a complex molecule. nih.gov
Comparison of Amine Protecting Groups:
| Protecting Group | Introduction | Cleavage Conditions | Stability |
| Boc | Boc₂O, base | Mild acid (e.g., TFA) | Base stable, hydrogenolysis stable |
| Cbz | Cbz-Cl, base | Catalytic hydrogenolysis (H₂/Pd), strong acid | Base stable |
| Benzoyl (Bz) | Bz-Cl, base | Strong acid or base with heat | Very high; stable to mild acid/base and hydrogenolysis |
Due to the difficulty of its removal, the benzoyl group is less frequently used for amine protection in multistep synthesis compared to more labile groups, unless its extreme stability is specifically required. nih.gov
Analytical Methodologies for Detection and Quantification in Research Matrices
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Level Analysis
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace-level analysis of volatile and semi-volatile compounds like N-ethyl-2,4-dimethylbenzamide. The high selectivity and sensitivity of this method make it suitable for complex matrices where low concentrations of the analyte are expected.
A representative method for a structurally similar compound, N,N-dimethylbenzamide, utilizes a gas chromatograph equipped with a mass spectrometer. nih.gov In such a method, chromatographic separation is typically achieved on a capillary column, such as an Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) stationary phase. nih.gov Helium is commonly used as the carrier gas with a constant flow rate, for instance, 2 mL/min. nih.gov The injection port temperature is set to ensure efficient volatilization of the sample without degradation. The oven temperature program is optimized to achieve good chromatographic resolution and peak shape. A typical program might involve an initial temperature hold followed by a ramp to a final temperature.
Table 1: Representative GC-MS/MS Parameters for the Analysis of a Benzamide (B126) Analog
| Parameter | Value |
| Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min |
| Injection Mode | Splitless |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
For the analysis of this compound in complex mixtures, particularly those of a biological or environmental nature, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. rsc.org This technique is well-suited for polar and non-volatile compounds and offers excellent sensitivity and specificity. rsc.org
A typical LC-MS/MS method would involve chromatographic separation on a reverse-phase column, such as a C18 or phenyl-hexyl column. nih.govresearchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate the analyte from matrix components.
The detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operated in positive ion mode. Similar to GC-MS/MS, the MRM scan mode is used for quantification, providing high selectivity and sensitivity. nih.gov For aromatic amines and related compounds, this approach allows for detection at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov The development of such a method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters to achieve the desired performance.
Table 2: Illustrative LC-MS/MS Method Parameters for Aromatic Amide Analysis
| Parameter | Description |
| Column | Reverse-phase C18 or Phenyl-Hexyl |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for determining the purity of this compound and for quantitative analysis when high sensitivity is not the primary requirement. nih.gov This method is robust, reliable, and more accessible than mass spectrometry-based methods.
For the analysis of aromatic amides, a reverse-phase HPLC method is typically employed. nih.gov A C18 column is a common choice for the stationary phase. nih.gov The mobile phase often consists of a mixture of acetonitrile and water, sometimes with the addition of an acid like acetic acid to improve peak shape. nih.gov An isocratic elution, where the mobile phase composition remains constant throughout the run, can be used for simpler sample matrices. researchgate.net For more complex mixtures, a gradient elution may be necessary to achieve adequate separation. nih.gov
Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov For benzamide derivatives, this is often in the range of 230-280 nm. nih.govnih.gov The method can be validated to ensure its suitability for its intended purpose, including assessments of linearity, precision, and accuracy. nih.gov
Table 3: General HPLC Parameters for the Analysis of Aromatic Amides
| Parameter | Value/Description |
| Column | C18 (e.g., 150 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile and Water (with 1.0% Acetic Acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
Method Validation and Performance Characteristics in Analytical Research (e.g., Precision, Linearity, Accuracy)
The validation of analytical methods is essential to ensure the reliability and accuracy of the generated data. impactfactor.org Key performance characteristics that are evaluated include precision, linearity, and accuracy. europa.eu While specific validation data for this compound is not available, the following tables present representative data for structurally similar benzamides, illustrating the expected performance of well-developed analytical methods.
Precision is a measure of the repeatability of the method. It is typically expressed as the relative standard deviation (%RSD) of a series of measurements. resolian.com For the analysis of N,N-dimethylbenzamide by GC-MS, the method precision was found to be 1.9% RSD, and the intermediate precision was 1.2% RSD. nih.gov
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. europa.eu This is typically evaluated by a calibration curve, and the correlation coefficient (r²) is used to assess the quality of the linear fit. For an HPLC method for an amide compound, a linear relationship was demonstrated with a correlation coefficient of 0.998. nih.gov Similarly, a GC-MS method for N,N-dimethylbenzamide showed a correlation coefficient of >0.99. nih.gov
Accuracy refers to the closeness of the measured value to the true value and is often assessed by recovery studies in a spiked matrix. resolian.com For a GC-MS method for N,N-dimethylbenzamide, the percentage recovery was determined to be between 80% and 98%. nih.gov An HPLC method for a different amide demonstrated a mean recovery of 103.78%. nih.gov
Table 4: Representative Method Validation Data for Benzamide Analogs
| Validation Parameter | GC-MS (N,N-dimethylbenzamide) | HPLC (Piperlonguminine) |
| Precision (%RSD) | 1.9% (Method), 1.2% (Intermediate) | <5% |
| Linearity (r²) | >0.99 | 0.998 |
| Accuracy (% Recovery) | 80% - 98% | 103.78% |
Future Research Directions and Translational Perspectives Non Clinical Development
Rational Design and Synthesis of Next-Generation N-ethyl-2,4-dimethylbenzamide Analogues
The core structure of this compound offers multiple points for chemical modification to generate next-generation analogues with potentially enhanced or novel properties. A systematic approach to the design and synthesis of these analogues will be crucial for unlocking their full potential.
Future research should focus on systematic Structure-Activity Relationship (SAR) studies. nih.govresearchgate.net Modifications can be strategically introduced at three primary locations: the N-ethyl group, the 2,4-dimethylphenyl ring, and the amide linkage itself. For instance, varying the length and branching of the N-alkyl chain could influence lipophilicity and, consequently, pharmacokinetic properties. The introduction of various substituents on the phenyl ring, such as electron-donating or electron-withdrawing groups, could modulate the electronic properties of the molecule and its interaction with biological targets. nih.gov
Furthermore, the synthesis of bioisosteres, where the amide bond is replaced with other functional groups like thioamides or reversed amides, could lead to compounds with altered metabolic stability and target engagement. researchgate.net The exploration of constrained analogues, where the flexible N-ethyl group is incorporated into a cyclic system, could provide valuable insights into the bioactive conformation of these molecules.
Table 1: Proposed Analogues of this compound for SAR Studies
| Analogue ID | Modification | Rationale |
| NEDBA-A1 | N-propyl substitution | Investigate effect of alkyl chain length on activity. |
| NEDBA-A2 | N-isopropyl substitution | Explore impact of steric bulk near the amide nitrogen. |
| NEDBA-A3 | 4-Chloro substitution on phenyl ring | Evaluate influence of electron-withdrawing groups. |
| NEDBA-A4 | 4-Methoxy substitution on phenyl ring | Assess impact of electron-donating groups. |
| NEDBA-A5 | Thioamide replacement of amide | Study the effect of bioisosteric replacement on stability and activity. |
Exploration of Novel Biological Targets and Therapeutic Areas (Mechanistic Research)
The benzamide (B126) scaffold is a well-established pharmacophore present in a wide range of clinically used drugs with diverse biological activities. nanobioletters.com Future mechanistic research on this compound should aim to identify its specific biological targets and explore its potential in various therapeutic areas.
Initial screening efforts could involve broad-based pharmacological profiling against a panel of receptors, enzymes, and ion channels to identify potential molecular targets. Given the structural similarities to known bioactive molecules, targets such as histone deacetylases (HDACs), dopamine (B1211576) receptors, or other G-protein coupled receptors could be of particular interest. nih.gov
Once a primary target is identified, detailed mechanistic studies will be necessary to elucidate the mode of action. This would involve biochemical and cellular assays to confirm target engagement and functional modulation. Further investigations could then explore the therapeutic potential in relevant disease models, such as oncology, neurodegenerative disorders, or inflammatory diseases, where related benzamides have shown promise. researchgate.net
Development of Advanced Synthetic Strategies for Scalable Production
For any promising compound to progress towards translational applications, the development of efficient and scalable synthetic routes is paramount. While the laboratory-scale synthesis of this compound can likely be achieved through standard amide coupling reactions, future research should focus on optimizing these methods for large-scale production.
This includes the exploration of more sustainable and cost-effective synthetic methodologies, such as catalytic amide bond formation, flow chemistry processes, and the use of greener solvents. chemicalbook.com Process optimization studies would aim to maximize yield, minimize the formation of impurities, and simplify purification procedures. The development of a robust and well-characterized manufacturing process is a critical step in the non-clinical development pathway.
Table 2: Comparison of Potential Synthetic Strategies for Scalable Production
| Synthetic Strategy | Advantages | Potential Challenges |
| Traditional Acid Chloride Method | Well-established, high yielding. | Use of hazardous reagents (e.g., thionyl chloride). |
| Catalytic Amidation | Milder reaction conditions, atom economical. | Catalyst cost and removal. |
| Flow Chemistry | Improved safety, reproducibility, and scalability. | Initial setup costs and optimization. |
Integration of Computational and Experimental Approaches for Accelerated Discovery
The integration of computational modeling with experimental validation can significantly accelerate the discovery and optimization of novel this compound analogues. scispace.com In silico techniques can be employed to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of designed compounds before their synthesis.
Molecular docking and dynamics simulations can be used to predict the binding modes of analogues to putative biological targets, providing insights for rational design. scispace.com Quantitative Structure-Activity Relationship (QSAR) models can be developed as more experimental data becomes available to guide the design of more potent and selective compounds. nih.gov These computational predictions will then need to be validated through experimental testing, creating a feedback loop that refines the in silico models and guides further iterations of design and synthesis.
Expanding Applications in Materials Science and Chemical Sensing (if applicable to academic studies)
Beyond the realm of pharmacology, the structural features of this compound suggest potential applications in materials science and chemical sensing. The amide functionality is capable of forming hydrogen bonds, which can influence the self-assembly and bulk properties of materials.
Future research could explore the incorporation of this compound or its derivatives as monomers in the synthesis of novel polymers. The properties of the resulting materials, such as their thermal stability, mechanical strength, and solubility, could be tailored by modifying the chemical structure of the benzamide unit. researchgate.net
In the area of chemical sensing, the benzamide scaffold can be functionalized with reporter groups (e.g., fluorophores or chromophores) to create chemosensors for the detection of specific analytes. researchgate.net The interaction of the analyte with the benzamide derivative could induce a measurable change in the optical or electrochemical properties of the sensor. The selectivity of these sensors could be tuned by rational design of the benzamide structure to favor binding to the target analyte.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
